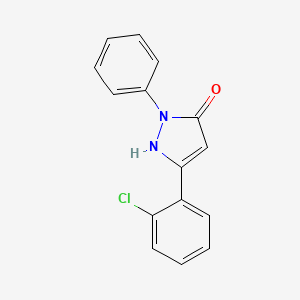

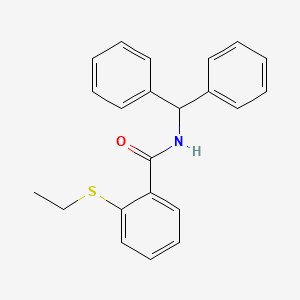

![molecular formula C17H20N2OS B4616876 N-[3-(methylthio)phenyl]-N'-(3-phenylpropyl)urea](/img/structure/B4616876.png)

N-[3-(methylthio)phenyl]-N'-(3-phenylpropyl)urea

Descripción general

Descripción

Synthesis Analysis

The synthesis of urea derivatives, including compounds similar to "N-[3-(methylthio)phenyl]-N'-(3-phenylpropyl)urea," involves the reaction of amines with isocyanates or carbodiimides. For example, the synthesis of N-phenyl-N′-[1-[3-(1-aryl-4-piperazinyl)propan-2-ol]]ureas from the corresponding oxazolidinones highlights the versatility and adaptability of urea synthesis methods to produce various derivatives with distinct substituents (Bosc & Jarry, 1998).

Molecular Structure Analysis

The structural characterization of urea derivatives is crucial for understanding their properties and potential applications. Techniques such as X-ray diffraction, NMR, and IR spectroscopy are commonly employed. For instance, a study on 3-[(E)-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene] amino]-1-phenylthiourea, a compound with a similar structure, utilized these techniques to elucidate its molecular structure, revealing a monoclinic system with specific cell parameters (Anitha et al., 2019).

Chemical Reactions and Properties

Urea derivatives undergo a variety of chemical reactions, including cyclization, oxidation, and tautomerism, which significantly impact their chemical properties. For example, tri-substituted ureas containing phenyl and N-heterocyclic substituents exhibit amino–imino tautomerism, and their chemical reactivity can be influenced by the substitution pattern on the phenyl ring (Iriepa & Bellanato, 2013).

Aplicaciones Científicas De Investigación

Urea Derivatives in Plant Biology

Urea derivatives, such as N-phenyl-N'-(2-chloro-4-pyridyl)urea (CPPU) and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea (thidiazuron, TDZ), are known for their cytokinin-like activity, which exceeds that of adenine compounds. These compounds have been extensively used in in vitro plant morphogenesis studies for their positive regulatory effects on cell division and differentiation. Structure-activity relationship studies have identified new urea cytokinins that specifically enhance adventitious root formation, providing insights into their biological activity and mode of action in plant growth and development (Ricci & Bertoletti, 2009).

Structural and Computational Studies

The synthesis and characterization of novel urea derivatives, such as N4-phenylthiosemicarbazone, have been subject to combined experimental and computational studies. These studies not only provide insights into the crystal structure and electronic properties of these compounds but also explore their potential applications in non-linear optics (NLO) activity. Such research underscores the versatility of urea derivatives in materials science and their potential for innovative applications (Anitha et al., 2019).

Enzyme Inhibition and Anticancer Activity

New asymmetric ureas and thioureas have been synthesized and evaluated for their cytotoxic effects and DNA-topoisomerase inhibitory activity. These compounds have shown promising antiproliferative action, indicating their potential in developing new anticancer therapies (Esteves-Souza et al., 2006).

Anion Recognition and Hydrogel Formation

Certain urea derivatives can form hydrogels and have anion recognition properties, which can be tuned by the identity of the anion. This property is useful in the development of materials with specific physical properties for potential applications in drug delivery systems and materials science (Lloyd & Steed, 2011).

Nutritional Management in Urea Cycle Disorders

Although not directly related to N-[3-(methylthio)phenyl]-N'-(3-phenylpropyl)urea, it's worth mentioning that urea cycle disorders highlight the critical role of urea and its derivatives in metabolic pathways. Research on sodium phenylbutyrate, a treatment for urea cycle disorders, shows its impact on the metabolism of branched-chain amino acids, suggesting the potential for better management of these disorders through targeted amino acid supplementation (Scaglia, 2010).

Propiedades

IUPAC Name |

1-(3-methylsulfanylphenyl)-3-(3-phenylpropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS/c1-21-16-11-5-10-15(13-16)19-17(20)18-12-6-9-14-7-3-2-4-8-14/h2-5,7-8,10-11,13H,6,9,12H2,1H3,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STDCMVUHIOGFID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=O)NCCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-butoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B4616802.png)

![2-(4-chlorophenyl)-4-{2-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4616816.png)

![2-(3-methyl-1-benzofuran-2-yl)-5-[4-(methylthio)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4616821.png)

![2'-({[4-(methoxycarbonyl)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid](/img/structure/B4616824.png)

![ethyl 2-[({[5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4616829.png)

![1-methyl-4-{[5-(3-pyridinyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B4616868.png)

![4-({5-[(2-chloro-6-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B4616881.png)

![2-(3-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B4616897.png)

![(2-{[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4616906.png)